![molecular formula C17H14ClNO B10928075 4-Chloro-3,5-bis(4-methylphenyl)-1,2-oxazole](/img/structure/B10928075.png)
4-Chloro-3,5-bis(4-methylphenyl)-1,2-oxazole
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Overview
Description
4-Chloro-3,5-bis(4-methylphenyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-methylphenyl)isoxazole typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another method involves the use of microwave irradiation to reduce reaction time significantly, achieving good yields at 110°C within 15-20 minutes . Additionally, the use of catalysts like copper (I) or ruthenium (II) in (3 + 2) cycloaddition reactions is common, although these methods can be costly and generate significant waste .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-bis(4-methylphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Chloro-3,5-bis(4-methylphenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
3,5-Diphenylisoxazole: A related compound with phenyl groups instead of methylphenyl groups.
4-Bromo-3,5-bis(4-methylphenyl)isoxazole: A brominated analog with potentially different reactivity and biological activity.
Uniqueness
4-Chloro-3,5-bis(4-methylphenyl)isoxazole is unique due to the presence of both chloro and methylphenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14ClNO |
---|---|
Molecular Weight |
283.7 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H14ClNO/c1-11-3-7-13(8-4-11)16-15(18)17(20-19-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
GRTAHCYQQXOVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)C)Cl |
Origin of Product |
United States |
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